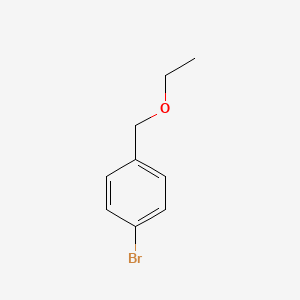

1-Bromo-4-(ethoxymethyl)benzene

説明

Contextualization within Halogenated Aromatics Research

Halogenated aromatic compounds are hydrocarbons containing a benzene (B151609) ring and one or more halogen atoms. iloencyclopaedia.org They are significant in numerous areas of research and industry, serving as solvents, chemical intermediates, and building blocks for a wide array of more complex molecules. iloencyclopaedia.orgncert.nic.in The carbon-halogen bond is a key feature, and its reactivity is central to the utility of these compounds. nih.gov

Research into halogenated aromatics is extensive, partly due to their environmental persistence and the need to understand their degradation pathways. nih.govscirp.org Many of these compounds, including chlorinated and brominated benzenes, are used in the synthesis of pesticides, dyes, and disinfectants. iloencyclopaedia.orgscirp.org From a synthetic perspective, the halogen atom serves as a reactive handle, enabling a variety of transformations. It is often introduced to an aromatic ring to facilitate subsequent cross-coupling reactions or nucleophilic substitutions, making haloarenes indispensable starting materials in synthetic chemistry. ncert.nic.in

Significance of Ether Functionalities in Modern Organic Synthesis

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). teachy.aiwikipedia.org Their general chemical stability and lack of reactivity towards many acids and bases make them excellent solvents for a wide range of organic reactions. solubilityofthings.com Diethyl ether, for example, is a classic solvent in organic laboratories due to its ability to dissolve many polar and non-polar compounds and its low boiling point, which simplifies its removal after a reaction. alfa-chemistry.com

Beyond their role as solvents, ethers are integral structural components in many important molecules. The ether linkage is found in numerous natural products, including some antibiotics and anticancer agents, where it contributes to their stability and biological efficacy. numberanalytics.com In medicinal chemistry, aryl and alkyl ethers are key features in the bioactive structures of many pharmaceutical drugs. alfa-chemistry.com Furthermore, specialized ethers like crown ethers are used as phase-transfer catalysts due to their unique ability to complex with cations. alfa-chemistry.com The synthesis of the ether bond is a fundamental transformation, and its presence in a molecule offers a site for potential cleavage under specific, harsh conditions, such as with strong acids like hydrobromic acid. wikipedia.org

Strategic Role of the Bromine Atom in Para-Substituted Benzene Systems

When a bromine atom is attached to a benzene ring, it significantly influences the ring's reactivity towards electrophilic aromatic substitution. Bromine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect, which deactivates the entire benzene ring, making it less reactive than unsubstituted benzene. stackexchange.com

However, bromine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance. This resonance effect increases the electron density at the ortho and para positions relative to the meta position. stackexchange.com While the deactivating inductive effect is stronger than the activating resonance effect, the resonance donation means that the ortho and para positions are less deactivated than the meta position. stackexchange.com Consequently, bromine is considered an ortho-, para-directing deactivator. In electrophilic aromatic substitution reactions of bromobenzene, incoming electrophiles are directed to the positions ortho or para to the bromine atom. stackexchange.comstackexchange.com

In a para-substituted system like 1-Bromo-4-(ethoxymethyl)benzene, the bromine atom's directing effect is crucial for predicting the outcome of further substitution reactions on the aromatic ring.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(ethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMBQMRBQQURAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 Ethoxymethyl Benzene

Directed Etherification Strategies for Alkoxymethyl Moieties

A common and direct approach to forming the ethoxymethyl ether is through the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org This method involves the reaction of an alkoxide with a suitable alkyl halide. In the context of 1-Bromo-4-(ethoxymethyl)benzene, a plausible route starts with 4-bromobenzyl alcohol. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an ethyl halide like ethyl bromide to yield the desired ether.

Alternatively, the synthesis can proceed from 1-bromo-4-(bromomethyl)benzene. chemsynthesis.com In this scenario, sodium ethoxide, prepared by reacting sodium with ethanol (B145695), serves as the nucleophile. The ethoxide ion displaces the benzylic bromide in an SN2 reaction to form this compound. quora.com Phase-transfer catalysis can be employed to facilitate this reaction, enhancing the reaction rate and yield by improving the solubility of the ionic reactants in the organic phase. phasetransfercatalysis.comwikipedia.org

A related strategy involves the reductive etherification of an aldehyde. organic-chemistry.org For instance, 4-bromobenzaldehyde (B125591) could be reacted with ethanol in the presence of a reducing agent and a catalyst to directly form the ether.

Regioselective Halogenation Techniques for Brominated Aromatic Systems

The introduction of a bromine atom onto an aromatic ring with specific placement is crucial for synthesizing polysubstituted benzenes. libretexts.org For substrates that already contain an ethoxymethyl group, direct halogenation can be employed. The ethoxymethyl group is an ortho, para-directing group. Therefore, the bromination of (ethoxymethyl)benzene (B152003) would yield a mixture of ortho and para isomers. The desired para-isomer, this compound, would then need to be separated from the ortho-isomer. Reagents like N-Bromosuccinimide (NBS) in the presence of a suitable solvent or catalyst are commonly used for such regioselective halogenations. researchgate.net The choice of solvent, such as hexafluoroisopropanol (HFIP), can significantly influence the regioselectivity of the reaction. researchgate.net

It is important to consider the directing effects of existing substituents on the benzene (B151609) ring when planning a synthesis. If starting from benzene, the order of substituent introduction is critical to achieve the desired 1,4-disubstitution pattern. libretexts.orglibretexts.org

Multi-Step Conversions and Advanced Synthesis Protocols

The synthesis of this compound is often accomplished through a multi-step sequence. medium.com A common and efficient pathway begins with the bromination of a suitable precursor. For example, starting from 4-methylbenzonitrile, a benzylic bromination can be carried out using N-bromosuccinimide (NBS) and a radical initiator like AIBN to form 4-(bromomethyl)benzonitrile. rsc.org This intermediate can then undergo further transformations.

Another multi-step approach involves starting with 4-bromobenzaldehyde. This aldehyde can be converted to its acetal, for instance, by reacting with methyl orthoformate and an acid catalyst, to yield 1-bromo-4-(dimethoxymethyl)benzene. prepchem.com This protected aldehyde can then be subjected to further reactions.

A key intermediate in many synthetic routes is 1-bromo-4-(bromomethyl)benzene. chemsynthesis.com This compound can be readily prepared from p-tolunitrile (B1678323) through a series of reactions. It serves as a versatile precursor for the introduction of the ethoxymethyl group via nucleophilic substitution with sodium ethoxide.

The following table outlines a representative multi-step synthesis:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | p-Xylene | N-Bromosuccinimide, Benzoyl peroxide | 1-Bromo-4-(bromomethyl)benzene |

| 2 | 1-Bromo-4-(bromomethyl)benzene | Sodium ethoxide | This compound |

This two-step process highlights a common strategy where a commercially available starting material is first functionalized at the benzylic position, followed by the etherification step.

Catalytic Approaches in the Formation of Aryl Alkyl Ethers

Catalytic methods offer efficient and often milder alternatives to traditional ether synthesis. acs.orgacs.org Transition-metal-catalyzed reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, have been adapted for ether formation. organic-chemistry.orgnih.gov These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper or palladium catalyst. organic-chemistry.org For instance, the synthesis of this compound could potentially be achieved by coupling 1,4-dibromobenzene (B42075) with ethanol using a suitable palladium or copper catalyst system.

Iron-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative for ether synthesis. nih.gov Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. nih.govacs.org This method can be applied to the synthesis of unsymmetrical ethers from secondary and primary alcohols. nih.gov In a potential application for synthesizing the target compound, an iron catalyst could facilitate the reaction between 4-bromobenzyl alcohol and ethanol.

Furthermore, iron catalysts can also promote transetherification reactions, where an existing ether is transformed into a new one by reacting with an alcohol. nih.gov Mechanistic studies suggest that these iron-catalyzed reactions proceed through the in-situ formation of a symmetrical ether intermediate. nih.gov

The following table summarizes various catalytic approaches for aryl alkyl ether formation:

| Catalyst System | Reactants | Product Type | Reference |

| Palladium/Bulky Bipyrazolylphosphine Ligand | Aryl Halides, Primary Alcohols | Alkyl Aryl Ethers | organic-chemistry.org |

| Copper/3,4,7,8-tetramethyl-1,10-phenanthroline | Aryl Halides, Alcohols | Alkyl Aryl Ethers | organic-chemistry.org |

| Iron(III) Triflate | Benzylic Alcohols, Primary Alcohols | Unsymmetrical Ethers | nih.govnih.gov |

These catalytic methods represent the forefront of synthetic chemistry, offering pathways with improved efficiency, selectivity, and sustainability.

Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethoxymethyl Benzene

Reactivity Governed by Aromatic Bromine

The bromine atom attached to the benzene (B151609) ring serves as a leaving group in various substitution reactions, although the facility of these reactions is heavily influenced by the electronic nature of the ring.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur via a backside attack due to the steric hindrance of the benzene ring. wikipedia.orgbyjus.com Instead, it typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The rate of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.comdalalinstitute.com These groups stabilize the anionic Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. wikipedia.org

In the case of 1-Bromo-4-(ethoxymethyl)benzene, the ethoxymethyl group (-CH₂OCH₂CH₃) is not an electron-withdrawing group. It functions as a weak electron-donating group (EDG), similar to an alkyl group. Electron-donating groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. masterorganicchemistry.com Consequently, traditional SNAr reactions on this compound are generally unfavorable and require harsh conditions.

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling), provide alternative pathways for the functionalization of the C-Br bond. These reactions proceed through different mechanistic cycles involving oxidative addition and reductive elimination at a metal center and are not subject to the same electronic constraints as classical SNAr reactions.

Interactive Table: Feasibility of Nucleophilic Aromatic Substitution

| Reaction Type | Activating/Deactivating Group | Feasibility on this compound | Rationale |

|---|---|---|---|

| Classical SNAr | Requires strong Electron-Withdrawing Groups (e.g., -NO₂) | Low | The ethoxymethyl group is electron-donating, which destabilizes the required anionic intermediate. |

Electrophilic Aromatic Substitution Effects and Directing Group Influence

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. libretexts.orgmsu.edu The existing substituents on the ring determine both the rate of reaction and the position of the incoming electrophile. wikipedia.org This is known as the directing group influence.

This compound has two substituents to consider:

Bromine (-Br): Halogens are an interesting case. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive than benzene itself. libretexts.org However, they are ortho-, para-directors because their lone pairs can be donated via resonance (+M effect), which helps stabilize the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions. libretexts.org

Ethoxymethyl (-CH₂OCH₂CH₃): This group is considered a substituted alkyl group. Alkyl groups are weakly activating and ortho-, para-directors. wikipedia.orgchemguideforcie.co.uk They donate electron density through an inductive effect, making the ring more nucleophilic and stabilizing the arenium ion intermediate. msu.edu

When multiple substituents are present, the more powerfully activating group generally controls the regioselectivity of the substitution. In this molecule, the weakly activating ethoxymethyl group directs the incoming electrophile over the deactivating bromo group. Both are ortho-, para-directors. The positions ortho to the ethoxymethyl group are also meta to the bromo group. The para position relative to the ethoxymethyl group is already occupied by the bromine. Therefore, electrophilic attack is most likely to occur at the positions ortho to the ethoxymethyl group.

Interactive Table: Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Br | Halogen | Deactivating | Ortho, Para |

| -CH₂OCH₂CH₃ | Alkyl (substituted) | Activating (weak) | Ortho, Para |

Transformations Involving the Ethoxymethyl Side Chain

The ethoxymethyl side chain offers additional sites for chemical reactivity, distinct from the aromatic ring system.

Cleavage Reactions of the Ether Linkage

Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgopenstax.org The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by a nucleophilic substitution reaction. masterorganicchemistry.com

The mechanism of cleavage can be either SN1 or SN2, depending on the structure of the groups attached to the oxygen. openstax.org For this compound, there are two C-O bonds that could potentially be cleaved: the ethyl-oxygen bond and the benzyl-oxygen bond.

Cleavage of the Benzyl-Oxygen Bond: This pathway is favored. The benzylic carbon can form a relatively stable carbocation intermediate due to resonance stabilization from the adjacent benzene ring. openstax.org Therefore, cleavage at this position can proceed readily via an SN1 mechanism. The bromide ion (from HBr) would attack the benzylic carbocation.

Cleavage of the Ethyl-Oxygen Bond: This would involve an SN2 attack by the bromide ion on the primary ethyl carbon. libretexts.org

Given the stability of the benzylic carbocation, the SN1 pathway is the more likely route for cleavage. The reaction of this compound with a strong acid like HBr would be expected to yield 1-bromo-4-(bromomethyl)benzene and ethanol (B145695).

Functionalization at the Benzylic Position

The carbon atom directly attached to the benzene ring is known as the benzylic position. libretexts.org This position is particularly reactive because intermediates such as benzylic radicals, carbocations, or carbanions are stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com

Oxidative Transformations (e.g., Benzylic Oxidation)

Alkyl groups attached to a benzene ring can be oxidized, provided they have at least one benzylic hydrogen. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are commonly used for this transformation. masterorganicchemistry.com The reaction proceeds by breaking the benzylic C-H bonds and forming C-O bonds. masterorganicchemistry.com

Regardless of the length of the alkyl chain, the oxidation typically cleaves the entire chain and converts the benzylic carbon into a carboxylic acid group (-COOH). masterorganicchemistry.com In this compound, the benzylic carbon has two hydrogens. Therefore, treatment with a strong oxidizing agent like hot, concentrated KMnO₄ would lead to the oxidation of the entire ethoxymethyl side chain to a carboxyl group. The product of this reaction would be 4-bromobenzoic acid. This reaction is a useful synthetic tool for converting alkyl-substituted arenes into benzoic acids. libretexts.orgmasterorganicchemistry.com

Interactive Table: Summary of Side-Chain Reactivity

| Reaction Type | Reagents | Key Intermediate | Expected Product(s) |

|---|---|---|---|

| Ether Cleavage | HBr or HI (strong acid) | Benzylic carbocation (SN1 pathway) | 1-Bromo-4-(bromomethyl)benzene + Ethanol |

Reductive Modifications and Hydrogenation Studies

The reactivity of aryl halides like this compound in reductive processes is a critical aspect of their chemistry. While specific studies detailing the hydrogenation of this compound are not extensively documented in the provided search results, the general behavior of aryl bromides in such reactions is well-established. Typically, reduction can lead to two primary outcomes: hydrodehalogenation (replacement of the bromine atom with hydrogen) or saturation of the aromatic ring.

Hydrodehalogenation is often achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. This process selectively cleaves the carbon-bromine bond to yield 4-(ethoxymethyl)toluene. Alternatively, metal hydride reagents can be employed for this transformation.

Hydrogenation of the benzene ring requires more forcing conditions, such as higher pressures and temperatures, and robust catalysts like rhodium or ruthenium. These reactions would yield brominated or debrominated cyclohexane derivatives, depending on the relative reactivity of the C-Br bond and the aromatic ring under the specific catalytic conditions.

Demethylation Reactions of Related Arylmethyl Ethers

Although this compound contains an ethoxy group, the cleavage of the ether linkage is highly relevant, and studies on the demethylation of analogous aryl methyl ethers provide significant insight into this reactivity. The cleavage of aryl ethers to produce phenols is a crucial transformation in synthetic chemistry.

Various methods have been developed for the demethylation of aryl methyl ethers, which can be broadly categorized:

Lewis Acid-Based Methods : Combinations of Lewis acids and nucleophilic reagents are effective. For instance, a method involving a Lewis acid and a thioether can be used to demethylate aryl methyl ethers at low temperatures, followed by hydrolysis to yield the corresponding phenol (B47542). google.com

Biocatalytic Demethylation : Enzymatic systems, such as those utilizing Rieske monooxygenases, offer an environmentally friendly approach to demethylate aryl methyl ethers. researchgate.netnih.gov These enzymatic transformations can exhibit high selectivity, for example, demethylating at the meta position relative to a carboxylic acid group on the aromatic ring. nih.gov The reaction can be inhibited by the formaldehyde byproduct, necessitating cascade reactions for its removal to improve yield. nih.gov

Phase-Transfer Catalysis : A rapid and efficient method for cleaving aryl methyl ethers involves using a protic acid like aqueous hydrobromic acid (HBr) with a catalytic amount of a phase-transfer catalyst such as Aliquat-336. sci-hub.se This method is tolerant of various functional groups. sci-hub.se

Organophosphorus Reagents : Lithium diphenylphosphide has been shown to be effective for the facile demethylation of methyl aryl ethers. orgsyn.org This reaction is specific for methyl ethers and can be performed in the presence of ethyl ethers. orgsyn.org

The following table summarizes various demethylation methods applicable to aryl methyl ethers, which are analogous to the dealkylation of the ethoxy group in this compound.

| Reagent/Catalyst System | Key Features |

| Lewis Acid / Thioether | Proceeds at low temperatures. google.com |

| Rieske Monooxygenase (VanA/VanB) | Biocatalytic, environmentally friendly, selective for certain substrates. nih.gov |

| HBr / Aliquat-336 | Phase-transfer catalysis, rapid, and efficient. sci-hub.se |

| Lithium Diphenylphosphide | Specific for methyl ethers, high yield. orgsyn.org |

| Tris(pentafluorophenyl)borane / Silyl Hydrides | Enables rapid deprotection under ambient conditions. researchgate.net |

Cross-Coupling Reaction Chemistry

The carbon-bromine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form substituted biphenyls or styrenes. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general reactivity order for the halide is I > OTf > Br >> Cl. harvard.edu

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org this compound can be coupled with primary or secondary amines using a palladium catalyst, a suitable phosphine ligand, and a base. chemeurope.com This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org Several generations of catalyst systems have been developed to expand the scope and mildness of the reaction conditions. wikipedia.org

The table below provides a general overview of these key cross-coupling reactions.

| Reaction | Coupling Partners | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | C-C | Pd(0) complex, Base |

| Buchwald-Hartwig | Amine + Aryl Halide | C-N | Pd(0) complex, Phosphine Ligand, Base |

Mechanistic Insights into Catalytic Cycles with Bromobenzene Substrates

The catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions share fundamental steps when a bromobenzene substrate is used. youtube.com

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (Ar-Br), such as this compound, to a low-valent palladium(0) complex. libretexts.orgchemrxiv.org This step forms a Pd(II) intermediate (Ar-Pd(II)-Br), and it is often the rate-determining step. chemrxiv.org For aryl bromides, this addition typically occurs to a 12-electron monoligated palladium complex. chemrxiv.org

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig) :

In the Suzuki-Miyaura reaction, the next step is transmetalation. The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide and forming a new Pd(II) complex (Ar-Pd(II)-R). harvard.edu

In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amido complex. wikipedia.orgchemeurope.com

Reductive Elimination : This is the final step where the two organic groups on the palladium(II) center are coupled, forming the desired product (Ar-R or Ar-NR₂). libretexts.orgyoutube.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com Isomerization to a cis complex is often required before reductive elimination can occur. harvard.edu

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is less common with aryl substrates that lack β-hydrogens. wikipedia.orgchemeurope.com

Reductive Coupling and Investigation of Redox Properties

Reductive coupling reactions, such as the Ullmann coupling, provide a method for forming symmetrical biaryl compounds from aryl halides. In this reaction, two molecules of this compound would couple in the presence of a metal, typically copper, at elevated temperatures to form 4,4'-bis(ethoxymethyl)biphenyl. Studies on similar molecules like 1-bromo-4-methoxybenzene have tracked the formation of organometallic intermediates on copper surfaces, which then couple to form the biphenyl product upon heating. nsf.gov

The redox properties of this compound are determined by the electron-withdrawing nature of the bromine atom and the electron-donating character of the ethoxymethyl group. Electrochemical studies would likely reveal an oxidation potential associated with the substituted benzene ring and a reduction potential corresponding to the cleavage of the carbon-bromine bond.

Coordination Chemistry and Complex Formation

While the ethoxymethylbenzene moiety is not a classic ligand, related alkoxy-substituted aryl halides serve as precursors in the synthesis of more complex ligands and organometallic compounds. For instance, 1-bromo-4-ethoxybenzene, a closely related compound, has been used as a starting material in multi-step syntheses to create ligands that subsequently form platinum(II) complexes. rsc.org The synthetic route may involve converting the bromo-aromatic compound into a triazole-pyridine ligand, which then coordinates to a metal center like platinum. rsc.org This indicates that this compound can serve as a valuable building block in the field of coordination chemistry for creating ligands with tailored electronic and steric properties for various applications, including the development of novel metallomesogens. rsc.org

Reactions with Aldehydes to Form Dimetallic Complexes

Detailed studies or specific examples of the reaction of this compound with aldehydes to form dimetallic complexes are not extensively documented in the surveyed scientific literature. This particular area of its reactivity remains a subject for potential future investigation.

Studies on SN2 Displacement Mechanisms in Related Bromoethers

The reactivity of this compound in nucleophilic substitution reactions can be understood through the principles of SN2 (bimolecular nucleophilic substitution) mechanisms, particularly by examining related benzylic halides. quora.comstackexchange.comspcmc.ac.in The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. chemicalnote.compharmaguideline.commasterorganicchemistry.comlibretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.compharmaguideline.commasterorganicchemistry.compharmdguru.com

For a compound like this compound, the carbon atom of the CH2Br group is the electrophilic center. This compound is a benzylic halide. Benzylic halides are known to be reactive towards SN2 displacement. stackexchange.comspcmc.ac.in The enhanced reactivity is often attributed to the stabilization of the SN2 transition state by the adjacent benzene ring. stackexchange.comspcmc.ac.in The p-orbitals of the benzene ring can overlap with the p-orbital of the reacting carbon in the transition state, delocalizing the electron density and lowering the activation energy of the reaction.

The general mechanism for an SN2 reaction involves a "backside attack" by the nucleophile, leading to an inversion of stereochemical configuration at the carbon center if it is chiral. chemicalnote.compharmaguideline.commasterorganicchemistry.comlibretexts.org In the transition state, the central carbon atom is pentacoordinated, with partial bonds to both the incoming nucleophile and the departing leaving group. chemicalnote.commasterorganicchemistry.comlibretexts.org

The structure of the alkyl group plays a crucial role in the rate of SN2 reactions, with steric hindrance being a major factor. chemicalnote.commasterorganicchemistry.com Less sterically hindered alkyl halides react faster. The general reactivity order for alkyl halides in SN2 reactions is presented in the table below.

| Type of Alkyl Halide | Structure | Relative Rate of SN2 Reaction |

| Methyl | CH₃X | 30 |

| Primary (1°) | RCH₂–X | 1 |

| Secondary (2°) | R₂CH–X | 0.03 |

| Tertiary (3°) | R₃C–X | ~0 |

This table illustrates the general trend of SN2 reactivity based on the substitution at the electrophilic carbon. libretexts.org

This compound can be considered a substituted primary benzylic halide. The primary nature of the electrophilic carbon suggests that it would be reactive in SN2 reactions due to low steric hindrance around the reaction site. chemicalnote.commasterorganicchemistry.com Furthermore, the presence of the benzene ring is expected to accelerate the reaction compared to a simple primary alkyl bromide. spcmc.ac.in The ethoxymethyl group at the para position is generally considered to be weakly electron-donating or neutral in terms of its electronic effect on the benzylic position, and thus is not expected to significantly hinder the SN2 pathway.

Advanced Spectroscopic Analysis for Mechanistic Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Bromo-4-(ethoxymethyl)benzene, ¹H and ¹³C NMR spectroscopy are routinely used to confirm its identity and purity. The proton NMR (¹H NMR) spectrum provides information about the electronic environment of the hydrogen atoms, their connectivity, and the number of neighboring protons. The carbon-13 NMR (¹³C NMR) spectrum reveals the number and types of carbon atoms in the molecule.

In a research context, NMR is a powerful tool for real-time reaction monitoring. By acquiring NMR spectra at various intervals during a reaction involving this compound, chemists can track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics and can provide insights into the reaction mechanism. For instance, in a Suzuki coupling reaction where the bromine atom is substituted, the characteristic signals of the aromatic protons in this compound would shift, and new signals corresponding to the coupled product would emerge.

While this compound itself is achiral and thus does not exhibit stereoisomerism, NMR spectroscopy is crucial for determining the stereochemistry of products formed in reactions where a new chiral center is introduced. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of atoms, which is essential for assigning relative stereochemistry.

Table 1: Typical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.45 | Doublet | 2H, Aromatic |

| ¹H | 7.25 | Doublet | 2H, Aromatic |

| ¹H | 4.49 | Singlet | 2H, -O-CH₂-Ar |

| ¹H | 3.54 | Quartet | 2H, -O-CH₂-CH₃ |

| ¹H | 1.23 | Triplet | 3H, -CH₃ |

| ¹³C | 138.0 | Singlet | C-CH₂ |

| ¹³C | 131.5 | Singlet | C-H (ortho to Br) |

| ¹³C | 129.5 | Singlet | C-H (meta to Br) |

| ¹³C | 121.5 | Singlet | C-Br |

| ¹³C | 72.0 | Singlet | -O-CH₂-Ar |

| ¹³C | 66.0 | Singlet | -O-CH₂-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Identification of Transient Species and Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would prominently feature absorptions corresponding to the C-Br bond, the ether linkage (C-O-C), and the aromatic ring.

During a chemical reaction, IR spectroscopy can be used to monitor the transformation of these functional groups. For example, in a reaction where the ethoxymethyl group is cleaved, the characteristic C-O-C stretching vibrations would disappear, and a new broad absorption band for a hydroxyl (-OH) group might appear if a phenol (B47542) is formed.

The identification of transient or short-lived species by IR spectroscopy is more advanced and often requires specialized techniques such as matrix isolation or time-resolved IR spectroscopy. These methods allow for the detection of highly reactive intermediates that may only exist for fractions of a second. While specific studies on transient species in reactions of this compound are not readily found, this technique would be the primary method for observing, for instance, the formation of a short-lived organometallic complex during a cross-coupling reaction.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| Aromatic C=C | Stretching | 1600-1475 |

| C-O (Ether) | Stretching | 1250-1050 |

Mass Spectrometry (MS) for Elucidation of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also offer structural clues through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) with a roughly 1:1 intensity ratio.

In the context of reaction analysis, MS is invaluable for identifying products and potential intermediates. By analyzing the mass spectrum of a reaction mixture, one can confirm the formation of the expected product by identifying its molecular ion peak. Furthermore, the detection of ions with masses corresponding to proposed reaction intermediates can provide strong evidence for a particular reaction mechanism. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for separating complex reaction mixtures before MS analysis.

For example, in a Grignard reaction involving this compound, MS could be used to detect the formation of the Grignard reagent intermediate, although its high reactivity would make direct observation challenging without specialized techniques.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular ion with ⁷⁹Br | 214 |

| [M+2]⁺ | Molecular ion with ⁸¹Br | 216 |

| [M-CH₂CH₃]⁺ | Loss of ethyl group | 185/187 |

| [M-OCH₂CH₃]⁺ | Loss of ethoxy group | 169/171 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Radical Species in Catalytic Cycles

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study species that have unpaired electrons, such as free radicals. Many catalytic cycles, particularly those involving transition metals or radical initiators, proceed through radical intermediates.

The application of EPR spectroscopy to reactions involving this compound would be relevant in scenarios where single-electron transfer (SET) processes are suspected to occur. For instance, in certain types of cross-coupling reactions or photochemical reactions, a radical intermediate derived from the cleavage of the C-Br bond might be formed. EPR spectroscopy would be the definitive method to detect and characterize such a radical species. The resulting EPR spectrum can provide information about the structure and electronic environment of the radical.

However, it is important to note that there is a lack of specific research in the scientific literature detailing the use of EPR spectroscopy to detect radical species in catalytic cycles involving this compound. The application of this technique remains largely hypothetical for this specific compound in the absence of dedicated mechanistic studies focusing on radical pathways.

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Ethoxymethyl Benzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory has proven to be a powerful tool for analyzing the intricacies of molecular systems. For aromatic compounds like 1-Bromo-4-(ethoxymethyl)benzene, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), provide a detailed understanding of their molecular and electronic properties. These theoretical approaches have been successfully applied to similar molecules, such as 2,4-dichloromethoxybenzene and other substituted anisoles, to predict their behavior. lbp.worldresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For analogous molecules like substituted methoxybenzenes, DFT calculations have been used to determine key bond lengths, bond angles, and dihedral angles. researchgate.netisroset.org

The geometry of the benzene (B151609) ring is influenced by the substituents. The presence of the bromine atom and the ethoxymethyl group at the para positions affects the electron distribution and, consequently, the bond lengths and angles of the aromatic ring. The conformational analysis of the ethoxymethyl group is also crucial, as the rotation around the C-O bonds can lead to different conformers with varying energies. The most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions.

Table 1: Predicted Optimized Geometric Parameters for a Model System (p-Bromoanisole)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.91 | |

| C-O | 1.37 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-H (aromatic) | 1.08 | |

| O-CH2 | 1.43 | |

| CH2-CH3 | 1.52 | |

| C-C-C (aromatic): 118-121 | ||

| C-O-CH2: 117 | ||

| O-CH2-CH3: 109 |

Note: Data presented is based on typical values for analogous compounds like p-bromoanisole from computational studies and serves as an illustrative model.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. tsijournals.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the ethoxy group, which are the most electron-rich regions. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the carbon atom bonded to the bromine, reflecting the electron-withdrawing nature of the halogen. The HOMO-LUMO gap can be calculated using DFT to provide insights into the molecule's kinetic stability and its potential to participate in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for a Model System (p-Bromoanisole)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These values are illustrative and based on general observations for similar aromatic compounds. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, a phenomenon also known as hyperconjugation. numberanalytics.com

Table 3: Predicted NBO Donor-Acceptor Interactions for a Model System (p-Bromoanisole)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C1-C6) | ~5 |

| LP (O) | π* (C2-C3) | ~2 |

| LP (Br) | σ* (C3-C4) | ~1.5 |

Note: LP denotes a lone pair. The data is hypothetical and illustrates expected interactions based on NBO theory for analogous systems.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded, with red regions indicating areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue regions indicating areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the ethoxy group, making it a likely site for protonation or interaction with electrophiles. The area around the bromine atom would also exhibit some negative potential due to its lone pairs. In contrast, the hydrogen atoms of the aromatic ring and the ethyl group would be characterized by positive potential, making them potential sites for interaction with nucleophiles.

Calculation of Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. rasayanjournal.co.in Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)

Table 4: Predicted Global Chemical Reactivity Descriptors for a Model System (p-Bromoanisole)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.5 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 3.0 |

| Chemical Softness (S) | 0.17 |

| Electrophilicity Index (ω) | 2.04 |

Note: These values are calculated from the illustrative FMO energies in Table 2 and serve as a model.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling, particularly with DFT, is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational studies can map out the potential energy surface. This involves locating and characterizing the transition states and intermediates along the reaction coordinate.

By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism. For example, in a substitution reaction, computational modeling can help determine whether the reaction proceeds via an SNAr mechanism (addition-elimination) or a benzyne (B1209423) mechanism. The calculated geometries and energies of the transition states provide crucial information about the factors that control the reaction's rate and selectivity. While specific mechanistic studies on this compound are not widely reported, the principles of computational mechanistic elucidation are well-established and applicable to this compound.

Transition State Characterization and Activation Energy Determination

In the realm of chemical reactions, the transition state represents the fleeting, high-energy arrangement of atoms that exists for a mere moment before reactants transform into products. Characterizing this state and determining the energy required to reach it—the activation energy (Ea)—are fundamental to understanding reaction kinetics. wikipedia.org For this compound, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating these parameters, particularly for reactions like nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS).

While specific experimental data for this compound is scarce, we can infer its behavior from studies on similar molecules. For instance, in a nucleophilic substitution reaction where a nucleophile replaces the bromine atom, the reaction would likely proceed through a high-energy transition state. In an SN2-like mechanism, this would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the carbon-bromine bond. masterorganicchemistry.com The ethoxymethyl group, being an electron-donating group, would influence the stability of this transition state.

Conversely, in an electrophilic aromatic substitution, the benzene ring itself is attacked by an electrophile. The ether group is an ortho, para-director, meaning it activates these positions for electrophilic attack. numberanalytics.com The bromine atom, however, is a deactivating group. masterorganicchemistry.com Computational studies can precisely calculate the activation energies for substitution at the different positions on the aromatic ring, predicting the most likely products.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Position of Attack | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | C-Br | 20 - 30 |

| Electrophilic Aromatic Substitution | Ortho to -OCH₂CH₃ | 15 - 25 |

| Electrophilic Aromatic Substitution | Meta to -OCH₂CH₃ | 25 - 35 |

Note: These values are illustrative and based on typical ranges for similar reactions. Actual values would require specific computational studies.

Reaction Coordinate Analysis and Energy Landscape Mapping

A reaction coordinate diagram provides a visual representation of the energy changes that occur as a reaction progresses. wikipedia.orgsaskoer.ca By mapping the potential energy surface (PES), computational chemists can identify the lowest energy path from reactants to products, which includes any intermediates and transition states. libretexts.orgwayne.edu

Similarly, for electrophilic aromatic substitution, the energy landscape would show the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. libretexts.org The relative energies of the transition states leading to ortho, meta, and para substitution would determine the regioselectivity of the reaction.

Solvent Effects on Electronic Properties and Reactivity Profiles

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. sciencepublishinggroup.com This phenomenon, known as solvatochromism, can be effectively modeled using computational methods. nih.govmdpi.com For this compound, changing the solvent polarity can alter its ground and excited state energies, leading to shifts in its UV-Vis absorption spectra.

Computational models can simulate these solvent effects by treating the solvent as a continuous medium (implicit solvation models) or by including individual solvent molecules in the calculation (explicit solvation models). These calculations can predict how the dipole moment and polarizability of this compound change in different solvents, which in turn affects its reactivity. For example, a polar solvent might stabilize the transition state of a nucleophilic substitution reaction more than the reactants, thereby increasing the reaction rate.

Table 2: Hypothetical Solvatochromic Shifts for this compound

| Solvent | Dielectric Constant | Hypothetical λmax (nm) |

| Hexane | 1.9 | 275 |

| Dichloromethane | 9.1 | 280 |

| Acetonitrile | 37.5 | 283 |

| Water | 80.1 | 285 |

Note: These values are illustrative and represent a hypothetical bathochromic (red) shift with increasing solvent polarity.

Comparative Computational Studies with Related Aromatic Ethers (e.g., 1-Bromo-4-(methoxymethyl)benzene)

To better understand the role of the ethoxymethyl group, it is insightful to perform comparative computational studies with structurally similar molecules, such as 1-Bromo-4-(methoxymethyl)benzene. epa.gov By keeping the core aromatic and bromo-substituents the same, any observed differences in reactivity or electronic properties can be attributed to the difference between a methoxy (B1213986) and an ethoxy group at the para position.

Computational analyses can quantify these differences. For example, DFT calculations can determine the electron-donating ability of the ethoxymethyl group compared to the methoxymethyl group. This can be correlated with calculated activation energies for electrophilic substitution, providing a quantitative measure of their relative activating effects. Furthermore, steric differences between the two groups can be modeled to understand their impact on reaction rates and transition state geometries. A DFT study on the similarly structured 1-bromo-4-(3,7-dimethyloctyl)benzene highlights the utility of such computational approaches in characterizing these types of molecules. researchgate.netresearchgate.net

Table 3: Comparison of Calculated Properties for Related Aromatic Ethers

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| 1-Bromo-4-(methoxymethyl)benzene | ~2.1 | ~-8.5 | ~-0.5 |

| This compound | ~2.2 | ~-8.4 | ~-0.4 |

Note: These are hypothetical values based on general trends. The slightly larger dipole moment and higher HOMO energy for the ethoxy derivative would be expected due to the greater electron-donating effect of the ethyl group compared to the methyl group.

Applications in Advanced Organic Synthesis and Material Science Precursors

Function as a Versatile Synthetic Intermediate for Complex Molecules

1-Bromo-4-(ethoxymethyl)benzene serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a bromo substituent on a benzene (B151609) ring with an ethoxymethyl group, allows for a variety of chemical transformations. The bromine atom can participate in numerous coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in constructing the carbon skeletons of intricate organic molecules.

The ethoxymethyl group, on the other hand, can act as a protecting group or be modified to introduce other functionalities. This dual reactivity makes this compound a versatile intermediate, enabling chemists to build complex molecular architectures step-by-step. For instance, it can be a precursor for dinuclear organometallic compounds which exhibit interesting reductive coupling and redox properties. biosynth.com

Utilization in the Synthesis of Pharmaceutically Relevant Scaffolds and Lead Compounds

In the realm of medicinal chemistry, this compound and its derivatives are valuable for the synthesis of pharmaceutically relevant scaffolds. The bromo- and ethoxymethyl- functionalities allow for its incorporation into a wide array of heterocyclic and carbocyclic core structures that are prevalent in many drug molecules.

For example, the bromo group can be readily converted to a boronic acid or ester, which can then undergo Suzuki coupling with various heterocyclic partners to generate complex scaffolds. This approach is instrumental in the development of lead compounds for drug discovery programs. The ability to systematically modify the structure of this compound allows for the exploration of structure-activity relationships (SAR), a critical aspect of optimizing the efficacy and selectivity of potential drug candidates.

Role as a Precursor in Agrochemical Development

The structural motifs present in this compound are also relevant to the agrochemical industry. The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological activities. The versatility of this compound as a synthetic intermediate allows for the creation of diverse libraries of compounds that can be screened for desired agrochemical properties.

The introduction of the 4-(ethoxymethyl)phenyl group into a potential agrochemical can influence its lipophilicity, metabolic stability, and mode of action. The bromine atom provides a convenient handle for further chemical elaboration, enabling the fine-tuning of the molecule's properties to enhance its effectiveness and reduce its environmental impact.

Building Block for Novel Organic Electronic Materials and Functional Polymers

The field of material science has seen a surge in the development of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.net this compound serves as a valuable building block for the synthesis of the organic semiconductors and functional polymers at the heart of these devices. bldpharm.comicp.ac.ru

The aromatic core of this compound can be incorporated into larger π-conjugated systems, which are essential for charge transport in organic electronic materials. researchgate.net The bromo-functionality is particularly useful for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create conjugated polymers with tailored electronic and optical properties. The ethoxymethyl group can be used to modify the solubility and processing characteristics of the resulting materials, which is crucial for fabricating high-performance devices.

| Application Area | Synthetic Utility of this compound | Key Reactions |

| Complex Molecule Synthesis | Versatile intermediate for building complex carbon skeletons. | Suzuki, Heck, Sonogashira coupling reactions. |

| Pharmaceutical Scaffolds | Precursor for diverse heterocyclic and carbocyclic drug cores. | Suzuki coupling with heterocyclic partners. |

| Agrochemical Development | Building block for novel pesticides and herbicides. | Modification of lipophilicity and metabolic stability. |

| Organic Electronics | Monomer for the synthesis of conjugated polymers and organic semiconductors. researchgate.netbldpharm.com | Yamamoto and Suzuki polycondensation. |

Design and Synthesis of Derivatives Containing the this compound Moiety

The inherent reactivity of this compound allows for the design and synthesis of a wide range of derivatives with specific functionalities. This is a common strategy in both medicinal chemistry and material science to fine-tune the properties of a lead compound or a base material.

Integration into Heterocyclic Systems (e.g., Pyrrole-based Scaffolds)

A significant application of this compound is its use in the synthesis of derivatives containing heterocyclic systems, such as pyrroles. Pyrrole (B145914) and its derivatives are of great interest due to their presence in a vast number of biologically active natural products and pharmaceuticals. nih.goveurekaselect.com They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

The synthesis of N-substituted pyrroles can be achieved through the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran. To incorporate the this compound moiety, one could first synthesize the corresponding amine from the parent bromo-compound. Alternatively, the bromo-compound can be converted to an organometallic reagent, such as a Grignard or organolithium reagent, which can then react with a suitable pyrrole precursor. A common method for creating N-substituted pyrroles involves the deprotonation of the pyrrole ring followed by reaction with an alkyl halide. sci-hub.se

Future Research Directions and Unexplored Reactivity

Development of Novel Organometallic Catalysis for Derivatization

The C(sp²)–Br bond in 1-Bromo-4-(ethoxymethyl)benzene is a prime target for organometallic cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgopenstax.org Future research will likely focus on applying and optimizing a range of palladium-catalyzed reactions to create a diverse library of derivatives.

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with various organoboron compounds (boronic acids or esters) to form biaryl structures. libretexts.orgresearchgate.netarkat-usa.org Research could explore the use of advanced palladium catalysts that exhibit high turnover numbers and operate under mild, environmentally friendly conditions, such as in aqueous media. arkat-usa.orgchemspider.com The synthesis of novel biaryls containing the ethoxymethylphenyl moiety could lead to new liquid crystals or pharmacologically active compounds.

Heck-Mizoroki Reaction: The reaction of this compound with alkenes, catalyzed by a palladium complex, would yield substituted alkenes. wikipedia.orgorganic-chemistry.org This provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives, which are important classes of compounds in materials and pharmaceutical science. Future work could focus on intramolecular Heck reactions of derivatives to build complex cyclic systems or on developing more efficient phosphine-free catalyst systems to improve cost-effectiveness and simplify purification. organic-chemistry.orgchim.it

Sonogashira Coupling: This coupling reaction with terminal alkynes would produce arylalkynes. wikipedia.orgresearchgate.net These products are valuable intermediates for synthesizing complex aromatic systems, conjugated polymers, and potential molecular electronics components. Research could investigate copper-free Sonogashira variants to avoid issues with copper toxicity and expand the reaction's substrate scope. wikipedia.orglibretexts.org The resulting alkynes could also serve as handles for further modifications, such as in click chemistry.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would allow for the synthesis of a wide range of N-aryl amines from this compound. wikipedia.orgnih.gov By coupling it with primary or secondary amines, amides, or heterocycles, researchers can access compounds with potential applications in organic electronics (e.g., as hole transport materials in OLEDs) and medicinal chemistry. nih.gov Future studies could focus on using sterically hindered ligands to couple challenging amine substrates or developing catalysts for amination with ammonia (B1221849) equivalents. wikipedia.org

A summary of potential catalytic derivatizations is presented below.

| Coupling Reaction | Reactant Partner | Product Class | Potential Applications |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Biaryls, Styrenes | Liquid crystals, pharmaceuticals |

| Heck-Mizoroki | Alkenes | Substituted Alkenes | Organic materials, drug scaffolds |

| Sonogashira | Terminal Alkynes | Arylalkynes | Conjugated polymers, molecular wires |

| Buchwald-Hartwig | Amines, Amides | Arylamines | Organic electronics, medicinal chemistry |

Exploration of Bio-orthogonal Click Chemistry Applications

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. cas.orgnih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variants (SPAAC), is a cornerstone of this field. tcichemicals.comnih.gov this compound could be a valuable precursor for creating probes for bio-orthogonal applications after suitable functionalization.

The key would be to convert the aryl bromide into a "clickable" functional group, such as an azide (B81097) or a terminal alkyne.

Synthesis of an Azide Derivative: The aryl bromide can be converted to an arylamine via Buchwald-Hartwig amination, followed by diazotization and reaction with sodium azide. A more direct route could involve palladium- or copper-catalyzed azidation of the aryl bromide itself. The resulting 1-azido-4-(ethoxymethyl)benzene would be a reactive partner for alkyne-tagged biomolecules in CuAAC or SPAAC reactions.

Synthesis of an Alkyne Derivative: A Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection, would yield 1-ethynyl-4-(ethoxymethyl)benzene. wikipedia.org This alkyne-functionalized molecule could then react with azide-modified biological targets.

Once synthesized, these derivatives could be used to label proteins, glycans, or nucleic acids for imaging and tracking studies within cells. nih.govnih.gov The ethoxymethyl group's lipophilicity could influence the probe's cellular uptake and localization, a factor worthy of systematic investigation.

Investigations into Stereoselective Synthesis Pathways

While this compound itself is achiral, its derivatives offer opportunities for stereoselective synthesis. The benzylic position, the carbon atom of the CH₂ group attached to the benzene (B151609) ring, is particularly reactive. chemistrysteps.comlibretexts.org Reactions at this site can generate a stereocenter, and controlling the stereochemical outcome is a significant goal in modern organic synthesis.

Future research could explore the asymmetric modification of the benzylic position. For example, deprotonation of the benzylic position followed by reaction with an electrophile in the presence of a chiral ligand or catalyst could lead to enantioenriched products. Alternatively, developing methods for the asymmetric oxidation or substitution at the benzylic position would be highly valuable. nih.govmasterorganicchemistry.com For instance, an asymmetric Heck-type reaction involving a derivative could create a quaternary stereocenter. libretexts.org The ability to create chiral building blocks from this simple starting material would significantly enhance its utility in the synthesis of complex, biologically active molecules. mdpi.com

Advanced Material Design and Functionalization via its Reactive Centers

The dual reactivity of this compound makes it an attractive monomer for the synthesis of advanced functional materials. The aryl bromide functionality is a key component for building conjugated polymer backbones through repeated cross-coupling reactions.

Polymer Synthesis: Suzuki or Heck polymerization using a di-boronic acid or di-alkene comonomer, respectively, could produce novel conjugated polymers. The ethoxymethyl side chains would enhance the solubility and processability of these polymers, which is crucial for their application in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The properties of these materials could be fine-tuned by co-polymerizing with other monomers.

Surface Functionalization: The compound can be used to modify the surfaces of materials to impart specific properties. nih.gov The aryl bromide can be attached to a surface via cross-coupling chemistry. Alternatively, the molecule could first be attached to a surface through other means, leaving the bromide exposed for subsequent on-surface reactions. This would allow for the creation of surfaces with tailored hydrophobicity, chemical reactivity, or biological affinity.

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-4-(ethoxymethyl)benzene in laboratory settings?

- Methodological Answer: Two primary methods are employed:

- Electrophilic Aromatic Bromination: React 4-(ethoxymethyl)benzene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The ethoxymethyl group directs bromination to the para position due to its electron-donating nature .

- Cross-Coupling Reactions: Utilize palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 4-bromophenylboronic acid and ethoxymethyl precursors. Optimize conditions using Pd(PPh₃)₄ and a base like K₂CO₃ in THF at 80°C .

Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Solvent | Yield* | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | FeBr₃ | CCl₄ | ~60-70% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF/H₂O | ~75-85% | |

| *Yields are extrapolated from analogous reactions. |

Q. How is this compound purified after synthesis?

- Methodological Answer: Post-synthesis purification involves:

- Distillation: For large-scale isolation, use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate the product from unreacted bromine or solvents .

- Recrystallization: Dissolve the crude product in hot hexane or ethanol, then cool to −20°C to precipitate pure crystals .

- Column Chromatography: Use silica gel with a hexane/ethyl acetate (9:1) eluent for small-scale purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution pattern via aromatic proton splitting (e.g., para-disubstituted benzene shows a singlet for equivalent protons). Ethoxymethyl protons appear as a triplet (CH₂O) and quartet (OCH₂CH₃) .

- Mass Spectrometry (HRMS): Verify molecular ion [M]⁺ at m/z 214 (C₉H₁₁BrO⁺) and fragment peaks (e.g., loss of Br at m/z 135) .

- IR Spectroscopy: Identify C-O (1100–1250 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed for derivatives of this compound?

- Methodological Answer: Regioselectivity is influenced by:

- Catalyst Choice: FeBr₃ favors para substitution, while bulky catalysts (e.g., AlCl₃) may alter selectivity in sterically hindered systems .

- Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophile stability, improving para selectivity .

- Directed Ortho-Metallation: Use directing groups (e.g., -OMe) to bypass inherent electronic effects, followed by transmetallation and bromination .

Q. How should researchers resolve contradictory data between NMR and X-ray crystallography for structural confirmation?

- Methodological Answer:

- Dynamic Effects in NMR: Rotational barriers (e.g., ethoxymethyl group) may cause splitting discrepancies. Perform variable-temperature NMR to observe coalescence .

- X-ray Refinement: Compare crystallographic data (e.g., C-Br bond length ~1.90 Å) with DFT-optimized structures. Use software like Mercury or Olex2 for analysis .

- Isomer Identification: Check for ortho/meta isomers via NOESY (nuclear Overhauser effect) if crystallography is unavailable .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer:

- Precatalyst Selection: Pd₂(dba)₃ with SPhos ligand enhances coupling efficiency for aryl bromides .

- Solvent-Base System: Use toluene/EtOH with Cs₂CO₃ for Suzuki reactions or DMF with KOtBu for Buchwald-Hartwig aminations .

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 1–2 hours at 120°C while maintaining >80% yield .

Q. How can computational chemistry aid in predicting reactivity or byproduct formation?

- Methodological Answer:

- DFT Calculations: Model transition states (e.g., bromination via σ-complex) to predict activation energies. Software: Gaussian or ORCA .

- Retrosynthetic Analysis: Tools like Pistachio or Reaxys propose alternative routes (e.g., Sonogashira coupling for ethynyl derivatives) .

- Byproduct Prediction: Use machine learning (e.g., IBM RXN) to identify side products like di-brominated isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。